1-Butyl-decahydronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

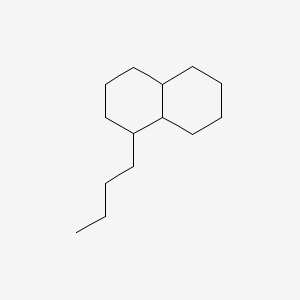

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAKAMBIIAHLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919217 | |

| Record name | 1-Butyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92369-80-7 | |

| Record name | alpha-n-Butyldecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092369807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-decahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 1-Butyl-decahydronaphthalene (CAS No: 92369-80-7). This compound, a derivative of decalin, is primarily utilized as a solvent and an additive in various chemical applications.[1] This document compiles essential data on its physical and chemical characteristics, outlines standard experimental methodologies for their determination, and includes visualizations of relevant chemical processes. The information presented is intended to support research, development, and safety assessments involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the behavior of the compound in various experimental and industrial settings.

| Property | Value | Unit |

| Molecular Formula | C₁₄H₂₆ | |

| Molar Mass | 194.36 | g/mol |

| Density | 0.849 | g/cm³ |

| Boiling Point | 263.857 | °C at 760 mmHg |

| Flash Point | 102.77 | °C |

| Vapor Pressure | 0.016 | mmHg at 25°C |

| Refractive Index | 1.46 | |

| Storage Condition | 2-8 | °C |

(Data sourced from ChemBK)[1]

Solubility Profile

This compound is characterized as being insoluble in water at room temperature.[1] However, it is soluble in most common organic solvents, such as ethanol and various chlorinated hydrocarbons.[1] This solubility profile is consistent with its parent compound, decahydronaphthalene (decalin), which is also immiscible with water but miscible with acetone, benzene, ether, chloroform, and other organic solvents.[2][3]

Experimental Methodologies

While specific experimental protocols for this compound are not extensively published, the following standard methods are typically employed to determine the key physicochemical properties listed above.

3.1. Determination of Boiling Point

The boiling point is commonly determined using distillation methods, such as simple or fractional distillation, at atmospheric pressure. The temperature at which the liquid-vapor phase equilibrium is established is recorded as the boiling point. For higher accuracy, an ebulliometer can be used, which measures the temperature of the vapor in equilibrium with the boiling liquid.

3.2. Measurement of Density

Density is typically measured using a pycnometer or a digital density meter. The procedure involves accurately measuring the mass of a known volume of the substance at a specific temperature. The density is then calculated by dividing the mass by the volume.

3.3. Viscosity Measurement

The dynamic viscosity of a liquid like this compound can be measured using various types of viscometers. A common method involves using a capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer), where the time it takes for a fixed volume of the liquid to flow through a capillary tube is measured. Alternatively, a rotational viscometer can be used, which measures the torque required to rotate a spindle immersed in the fluid. For decahydronaphthalene, studies have utilized falling-body viscometers for measurements under varying pressure and temperature.[4][5]

3.4. Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument, and light is passed through it. The angle of refraction is measured, from which the refractive index is determined.

Synthesis Pathway

This compound is generally synthesized by introducing a butyl group to decalin.[1] This is typically achieved through an alkylation reaction. For example, decalin can be reacted with a butylating agent like butylmagnesium bromide (a Grignard reagent) to yield this compound.[1]

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical compound like this compound involves a series of standard analytical tests.

Safety and Handling

While comprehensive safety data for this compound is limited, it is considered a low-toxicity compound.[1] Standard laboratory safety precautions should be followed. It is recommended to avoid contact with skin and eyes and to ensure proper ventilation during handling.[1] In case of accidental exposure, immediate medical attention should be sought.[1] The parent compound, decahydronaphthalene, is combustible and may form explosive peroxides upon prolonged exposure to air and light.[3] Therefore, storage in a cool, dark place is advisable.

Conclusion

This compound is a derivative of decalin with well-defined physical properties that make it suitable for its primary applications as a solvent and chemical additive. This guide provides the core physicochemical data necessary for its effective and safe use in a research and development context. The insolubility in water and solubility in organic solvents are key characteristics dictating its application scope. While specific experimental data on this derivative is not abundant, established analytical methods provide reliable means for its characterization.

References

- 1. chembk.com [chembk.com]

- 2. Decahydronaphthalene, cis + trans, 98% | Fisher Scientific [fishersci.ca]

- 3. Decahydronaphthalene | 91-17-8 [chemicalbook.com]

- 4. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of 1-Butyl-decahydronaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical and conformational complexities of 1-butyl-decahydronaphthalene. Decahydronaphthalene, or decalin, serves as a foundational bicyclic scaffold in numerous natural products and pharmaceutically active compounds. The introduction of an alkyl substituent, such as a butyl group, at the C1 position introduces additional stereocenters and conformational considerations that are critical for understanding molecular geometry, stability, and reactivity. This document outlines the key stereoisomers, their conformational analysis based on established principles, and methodologies for their synthesis and characterization.

Introduction to the Decahydronaphthalene Scaffold

Decahydronaphthalene is a bicyclic alkane consisting of two fused cyclohexane rings. The fusion of these rings can occur in two distinct diastereomeric forms: cis-decalin and trans-decalin.[1] These isomers are not interconvertible through conformational changes like ring flipping and possess different physical and chemical properties.[1][2]

-

trans-Decalin: The two hydrogen atoms at the bridgehead carbons (C4a and C8a) are on opposite sides of the ring system. The two cyclohexane rings are fused via two equatorial-type bonds.[3] This results in a relatively flat and rigid structure that cannot undergo ring flipping.[1][4][5]

-

cis-Decalin: The bridgehead hydrogens are on the same side of the ring system. The fusion involves one axial and one equatorial bond.[3] This conformation is more flexible and can undergo a ring flip, which interconverts the two chair conformations of the rings.[4][6]

The trans isomer is thermodynamically more stable than the cis isomer by approximately 2.0-2.7 kcal/mol due to unfavorable nonbonded interactions within the concave region of cis-decalin.[2][3][4][6]

Stereoisomers of this compound

The substitution of a butyl group at the C1 position of the decalin ring system introduces a new chiral center. This, combined with the inherent stereochemistry of the decalin scaffold, leads to a number of possible stereoisomers. The primary distinction is between the trans and cis ring fusions.

Isomers of 1-Butyl-trans-decahydronaphthalene

The trans-decalin ring is conformationally locked.[1][5] Therefore, the butyl group at C1 can exist in either an axial or an equatorial position. These two forms are diastereomers.

-

1-Equatorial-butyl-trans-decahydronaphthalene: The butyl group occupies an equatorial position. This is the more stable of the two trans isomers.

-

1-Axial-butyl-trans-decahydronaphthalene: The butyl group is in an axial position, leading to significant steric strain from 1,3-diaxial interactions with the axial hydrogens on C3 and C5.

Isomers of 1-Butyl-cis-decahydronaphthalene

The cis-decalin system is flexible and undergoes ring flipping.[4] This means that for a 1-butyl-substituted cis-decalin, there is an equilibrium between two chair conformers. The butyl group can be either axial or equatorial, and these two forms will interconvert.

-

1-Equatorial-butyl-cis-decahydronaphthalene: The butyl group is in an equatorial position in one of the chair conformers. Upon ring flip, it would become axial.

-

1-Axial-butyl-cis-decahydronaphthalene: The butyl group is in an axial position in one chair conformer and becomes equatorial after a ring flip.

The equilibrium will strongly favor the conformer where the bulky butyl group is in the equatorial position.

Conformational Analysis and Stability

The relative stability of the different isomers of this compound is primarily governed by steric strain. The key interactions to consider are the gauche interactions within the decalin framework and the 1,3-diaxial interactions involving the butyl substituent.

Stability of 1-Butyl-trans-decalin Isomers

The energy difference between the equatorial and axial isomers of 1-butyl-trans-decalin can be estimated from the A-value of the butyl group. The axial isomer will be less stable due to two 1,3-diaxial interactions with axial hydrogens.

| Isomer | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |

| 1-Equatorial-butyl-trans-decalin | Minimal additional strain | 0 (Reference) |

| 1-Axial-butyl-trans-decalin | Two 1,3-diaxial interactions | ~2.1 |

Stability of 1-Butyl-cis-decalin Conformers

For cis-decalin, the energy difference between the two conformers (one with equatorial butyl and one with axial butyl) in the ring-flip equilibrium is also determined by the A-value of the butyl group. The conformer with the equatorial butyl group will be significantly more stable.

| Conformer | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |

| Equatorial-butyl conformer | Gauche interactions inherent to cis-decalin | 0 (Reference for cis-isomers) |

| Axial-butyl conformer | Gauche interactions of cis-decalin + two 1,3-diaxial interactions | ~2.1 |

It is important to remember that the trans-decalin scaffold is inherently more stable than the cis-scaffold by about 2.0-2.7 kcal/mol.[3][4][6] Therefore, the most stable isomer overall will be 1-equatorial-butyl-trans-decahydronaphthalene.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1-alkyl-substituted decalins is the alkylation of a decalin precursor. One potential route involves the reaction of a suitable decalin derivative with an organometallic reagent, such as a Grignard reagent.[7]

Protocol: Alkylation of Decalinone followed by Reduction

-

Grignard Reaction: 1-Decalone is reacted with butylmagnesium bromide in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C to room temperature. The Grignard reagent will add to the carbonyl group to form a tertiary alcohol.

-

Dehydration: The resulting 1-butyl-1-decalol is then dehydrated using a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) with heating to yield a mixture of 1-butyl-octahydronaphthalenes (butyl-octalins).

-

Hydrogenation: The mixture of alkenes is then catalytically hydrogenated using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reduction will yield a mixture of the stereoisomers of this compound. The stereochemical outcome of the hydrogenation will depend on the catalyst and reaction conditions.

Separation of Isomers: The resulting mixture of cis and trans isomers can be separated by fractional distillation or preparative gas chromatography.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for distinguishing between the different stereoisomers and conformers of this compound.

-

¹H NMR: The chemical shifts of the protons on the decalin ring and the butyl group will be sensitive to their stereochemical environment. Protons in an axial position are generally more shielded (appear at a lower ppm) than their equatorial counterparts. The rigid nature of the trans-decalin isomers will result in sharp, well-resolved signals at low temperatures, while the flexible cis-isomers will show averaged signals at room temperature due to rapid ring inversion.[2]

-

¹³C NMR: The chemical shifts of the carbon atoms are also highly dependent on the stereochemistry. The number of signals can indicate the symmetry of the molecule. For example, due to its conformational flexibility, cis-decalin will show fewer signals than the rigid trans-decalin at room temperature.[9][10] The chemical shifts of the butyl group carbons will also differ between the axial and equatorial positions.

Predicted ¹H NMR Chemical Shift Ranges:

| Proton Type | Predicted Chemical Shift (ppm) |

| Decalin Ring Protons | 0.8 - 1.9 |

| Butyl Group (CH₂) | 1.2 - 1.4 |

| Butyl Group (terminal CH₃) | 0.8 - 1.0 |

Note: These are estimated ranges based on the spectra of decalin and other alkyl-substituted cyclohexanes.[1][11][12]

Visualizations

Logical Relationships and Workflows

Conclusion

The stereochemistry of this compound is a multifaceted topic that builds upon the foundational principles of cyclohexane and decalin conformational analysis. The interplay between the rigid trans-decalin framework and the flexible cis-decalin system, combined with the steric demands of the C1-butyl substituent, dictates the stability and properties of the various stereoisomers. The equatorial isomers are significantly more stable than their axial counterparts, with 1-equatorial-butyl-trans-decahydronaphthalene being the most stable isomer overall. A thorough understanding of these stereochemical relationships is paramount for the rational design and synthesis of complex molecules in medicinal chemistry and materials science that incorporate this important structural motif. Further experimental and computational studies are warranted to precisely quantify the energetic differences and to fully characterize the spectroscopic properties of each stereoisomer.

References

- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. 4.7 Conformations of Monosubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

Conformational Analysis of cis-1-Butyl-decahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Conformational Landscape of cis-Decalin

The decahydronaphthalene (decalin) molecule consists of two fused cyclohexane rings. In the cis isomer, the two rings are fused in a manner where the bridgehead hydrogens are on the same side of the molecule. Unlike the rigid trans-decalin, which is "locked" in a single chair-chair conformation, cis-decalin is conformationally mobile and undergoes a ring-flipping process. This inversion results in two energetically equivalent chair-chair conformers.[1][2] The rapid interconversion between these two forms is a key feature of the cis-decalin system.[1]

The introduction of a substituent on the cis-decalin skeleton breaks the energetic degeneracy of the two ring-flipped conformers, leading to a conformational equilibrium that favors the conformer with the substituent in a sterically less hindered position. In the case of cis-1-butyl-decahydronaphthalene, the n-butyl group at the C-1 position will preferentially occupy the equatorial position to minimize steric interactions.

Conformational Equilibrium of cis-1-Butyl-decahydronaphthalene

The ring inversion of cis-1-butyl-decahydronaphthalene results in an equilibrium between two diastereomeric chair-chair conformations. In one conformer, the butyl group at C-1 is in an axial orientation, while in the other, it is in an equatorial position.

Due to the significant steric bulk of the n-butyl group, the equilibrium is expected to strongly favor the conformer where the butyl group is in the equatorial position. This preference is primarily due to the avoidance of 1,3-diaxial interactions between the axial butyl group and the axial hydrogens on the same ring. The energetic preference for an equatorial substituent is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.

Quantitative Conformational Analysis

While specific experimentally determined thermodynamic parameters for the conformational equilibrium of cis-1-butyl-decahydronaphthalene are not readily found in the literature, we can estimate these values based on the known A-values of alkyl groups in cyclohexane systems. The A-value for an n-butyl group is approximately 2.1 kcal/mol. This value represents the free energy difference favoring the equatorial position.

| Thermodynamic Parameter | Estimated Value | Notes |

| ΔG° | ~ -2.1 kcal/mol | The negative sign indicates that the equatorial conformer is more stable. This is an estimation based on the A-value of an n-butyl group on a cyclohexane ring. |

| ΔH° | Likely negative | The enthalpy change is expected to be the major contributor to ΔG°, arising from the unfavorable steric interactions in the axial conformer. |

| ΔS° | Close to zero | The entropy difference between the two chair-chair conformers is expected to be small. |

| Keq | > 1 | The equilibrium constant will be significantly greater than 1, indicating a strong preference for the equatorial conformer. |

Experimental Protocols

The primary experimental technique for determining the conformational equilibrium and the energy barriers of ring inversion in substituted decalins is dynamic nuclear magnetic resonance (DNMR) spectroscopy, particularly low-temperature 13C NMR.[3]

Low-Temperature 13C NMR Spectroscopy

Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium of cis-1-butyl-decahydronaphthalene.

Methodology:

-

Sample Preparation: A solution of cis-1-butyl-decahydronaphthalene is prepared in a suitable low-freezing solvent, such as methylene-d2 chloride (CD2Cl2). Solution concentrations typically range from 5-8 mol%.[3]

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition:

-

13C NMR spectra are acquired over a range of temperatures, starting from room temperature and decreasing in intervals (e.g., 10°C) until the signals for the individual conformers are resolved (decoalescence).

-

At room temperature, due to rapid ring inversion, the spectrum will show a single set of averaged signals for the two conformers.

-

As the temperature is lowered, the rate of ring inversion slows down. The spectral lines will broaden, coalesce, and eventually, at a sufficiently low temperature, separate into two distinct sets of signals corresponding to the axial and equatorial conformers.

-

-

Data Analysis:

-

The relative populations of the two conformers at different temperatures below the coalescence point are determined by integrating the signals of corresponding carbon atoms in the two conformers.

-

The equilibrium constant (Keq) at each temperature is calculated from the ratio of the conformer populations.

-

The Gibbs free energy difference (ΔG°) at each temperature is calculated using the equation: ΔG° = -RT ln(Keq).

-

A van't Hoff plot (ln(Keq) vs. 1/T) is constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, from which the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined.

-

Computational Chemistry Approaches

In the absence of experimental data, computational methods provide a powerful tool for investigating the conformational preferences of molecules.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of cis-1-butyl-decahydronaphthalene.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using various levels of theory, such as molecular mechanics (e.g., MMFF), semi-empirical methods, or more accurate ab initio and density functional theory (DFT) methods.

-

Thermodynamic Properties: Frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to calculate thermodynamic properties such as free energies, enthalpies, and entropies at different temperatures.

These computational approaches can provide valuable insights into the relative stabilities of the conformers and the energy barriers for their interconversion, complementing and guiding experimental studies.

Conclusion

References

"conformational analysis of trans-1-Butyl-decahydronaphthalene"

An In-depth Technical Guide to the Conformational Analysis of trans-1-tert-Butyl-decahydronaphthalene Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Decahydronaphthalene (decalin) serves as a fundamental bicyclic scaffold in numerous natural products and pharmaceutical compounds. Its conformational behavior, dictated by the fusion of its two cyclohexane rings, profoundly influences molecular shape, stability, and reactivity. The trans-decalin isomer is a conformationally rigid system, meaning it cannot undergo the typical chair-chair ring inversion seen in cyclohexane.[1][2] The introduction of a bulky substituent, such as a tert-butyl group, provides a classic model for understanding steric interactions in fused-ring systems. This guide details the conformational analysis of trans-1-tert-butyl-decahydronaphthalene, focusing on the energetic preferences, underlying steric principles, and the experimental and computational methodologies used for its characterization. The principles discussed are directly applicable to other alkyl-substituted decalins.

Conformational Possibilities in the trans-Decalin System

The trans fusion of the two cyclohexane rings in decahydronaphthalene locks the system into a rigid double-chair conformation. Unlike its cis isomer, this structure cannot undergo ring inversion.[2] Consequently, any substituent at the C1 position can exist in one of two distinct and non-interconverting conformations:

-

Equatorial Conformer: The substituent occupies an equatorial position relative to the chair of the ring it is attached to.

-

Axial Conformer: The substituent occupies an axial position.

The energetic landscape is therefore dominated by the stability difference between these two fixed conformers, rather than a dynamic equilibrium.

Energetic Analysis: The Dominance of Steric Hindrance

The primary factor governing the stability of substituted cycloalkanes is steric strain, particularly the unfavorable 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers in a monosubstituted cyclohexane system.[3]

The tert-butyl group possesses one of the largest A-values of any common substituent due to its significant steric bulk.[4] An axial tert-butyl group experiences severe steric repulsion with the two axial hydrogens on the same side of the ring (1,3-diaxial interactions).[5]

Caption: Logical relationship of stability in substituted decalins.

This steric strain forces the equilibrium to lie almost entirely toward the equatorial conformer. For the rigid trans-decalin system, this means the molecule will exist exclusively in the conformation where the tert-butyl group is equatorial.

Quantitative Energetic Data

The A-value can be used to approximate the energy difference (ΔG°) and predict the relative populations of the two conformers at equilibrium using the equation ΔG° = -RT ln(K), where K is the equilibrium constant ([equatorial]/[axial]). The large A-value for the tert-butyl group indicates a profound preference for the equatorial position.

| Substituent Group | A-value (kcal/mol) | Steric Effect Reference |

| Methyl | ~1.74 | Baseline for alkyl groups[3] |

| Ethyl | ~1.79 | Similar to methyl[4] |

| Isopropyl | ~2.15 | Increased bulk[4] |

| tert-Butyl | ~4.9 - 5.0 | Very high steric strain; conformationally locking [3][4] |

Using an A-value of 4.9 kcal/mol for the tert-butyl group, the ratio of equatorial to axial conformers at 298 K (25 °C) is greater than 10,000:1, confirming that the axial conformer is practically non-existent.[4]

| Conformer of trans-1-tert-Butyl-decahydronaphthalene | Relative Energy (ΔG°) | Population at 298 K |

| Equatorial | 0 kcal/mol (reference) | > 99.99% |

| Axial | ~ +4.9 kcal/mol | < 0.01% |

Methodologies for Conformational Analysis

The determination of conformational preferences relies on a combination of computational modeling and experimental verification, primarily through NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) is a powerful tool for studying stable conformers.

-

Sample Preparation: A solution of trans-1-tert-butyl-decahydronaphthalene is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as methylene chloride-d2 (CD₂Cl₂) or dichlorofluoromethane (freon). Solution concentrations typically range from 5-10 mol%.[6]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer equipped with a variable temperature probe. Spectra are recorded over a range of temperatures.[6]

-

Spectral Analysis: For the overwhelmingly stable equatorial conformer, the proton at C1 (the carbon bearing the tert-butyl group) is in an axial position. Its ¹H NMR signal is expected to be a triplet of triplets (or a more complex multiplet) with large coupling constants (J-values) on the order of 10-13 Hz, characteristic of axial-axial couplings to the adjacent axial protons. If the axial conformer could be observed, its C1 proton would be equatorial and exhibit much smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). The lack of any signals corresponding to the axial conformer, even at very low temperatures, experimentally confirms the high energetic penalty.

Protocol: Computational Chemistry

Molecular mechanics and quantum mechanics calculations provide detailed energetic and geometric information.[7]

-

Structure Generation: The 3D structures for both the equatorial and axial conformers of trans-1-tert-butyl-decahydronaphthalene are built using molecular modeling software.

-

Geometry Optimization: An initial energy minimization is performed using a molecular mechanics force field (e.g., MM3, MM4).[8] This is followed by a higher-level geometry optimization using a quantum mechanics method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.

-

Energy Calculation: A final single-point energy calculation is performed on the optimized geometries using a more accurate level of theory or a larger basis set to determine the relative electronic energies.

-

Frequency Analysis: A vibrational frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy). The difference in the calculated Gibbs free energies between the two conformers provides a theoretical A-value.

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of trans-1-tert-butyl-decahydronaphthalene is a clear and definitive example of sterically controlled molecular structure. The rigid nature of the trans-decalin backbone prevents conformational inversion, resulting in two discrete, non-interconverting conformers.[1][2] The immense steric requirement of the tert-butyl group, quantified by its large A-value, renders the axial conformer highly unstable due to severe 1,3-diaxial repulsions.[3][5] As a result, the molecule exists exclusively as the equatorial conformer. This strong conformational preference, verifiable through computational modeling and NMR spectroscopy, is a critical consideration in the design of molecules where the precise three-dimensional arrangement of substituents is key to biological function or chemical reactivity.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-decahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Butyl-decahydronaphthalene, a saturated bicyclic hydrocarbon. This document details potential synthetic routes, experimental protocols, and analytical characterization techniques relevant to this compound and its analogs. The information presented is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Introduction

This compound, also known as 1-butyldecalin, is an alkylated derivative of decahydronaphthalene (decalin). Decahydronaphthalene is a versatile solvent and has been explored as a component in high-density fuels. The addition of an alkyl chain, such as a butyl group, modifies its physicochemical properties, including viscosity, boiling point, and lubricity. These modifications make alkylated naphthalenes and their hydrogenated counterparts, like this compound, valuable as synthetic base oils and additives in lubricants. This guide will explore the primary methods for its synthesis and the analytical techniques used for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes:

-

Route A: Friedel-Crafts Alkylation of Decahydronaphthalene. This method involves the direct alkylation of the saturated decahydronaphthalene ring system with a suitable butylating agent.

-

Route B: Hydrogenation of 1-Butylnaphthalene. This two-step approach first involves the synthesis of 1-butylnaphthalene, followed by the complete saturation of the aromatic rings through catalytic hydrogenation.

Route A: Friedel-Crafts Alkylation of Decahydronaphthalene

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic and, in some cases, aliphatic rings.[1] For the synthesis of this compound, decahydronaphthalene is reacted with a butylating agent, such as 1-chlorobutane or 1-bromobutane, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

Decahydronaphthalene (mixture of cis and trans isomers)

-

1-Chlorobutane (or 1-Bromobutane)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

Add a solution of decahydronaphthalene (1.0 equivalent) and 1-chlorobutane (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Logical Workflow for Friedel-Crafts Alkylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Alkylation.

Route B: Synthesis via Hydrogenation of 1-Butylnaphthalene

This route involves the initial synthesis of 1-butylnaphthalene followed by its complete hydrogenation.

1-Butylnaphthalene can be synthesized by the Friedel-Crafts alkylation of naphthalene with a butanol or a butyl halide.

Experimental Protocol: Synthesis of 1-Butylnaphthalene

Materials:

-

Naphthalene

-

1-Butanol

-

Rare earth exchanged Y zeolite (REY) catalyst[2]

-

Carbon dioxide (as solvent)[2]

-

Diethyl ether

Procedure: [2]

-

In a high-pressure autoclave, place naphthalene and 1-butanol (e.g., in a 4:1 molar ratio).

-

Add the REY catalyst.

-

Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 6-92 bar).

-

Heat the mixture to the reaction temperature (e.g., 418-458 K) and stir for a specified time (e.g., 1.5-9 hours).

-

After the reaction, cool the reactor and dissolve the product mixture in diethyl ether.

-

Filter the catalyst and remove the solvent under reduced pressure.

-

Purify the crude 1-butylnaphthalene by vacuum distillation.

The complete saturation of the aromatic rings of 1-butylnaphthalene yields this compound. This is typically achieved through catalytic hydrogenation at elevated temperature and pressure.

Experimental Protocol: Hydrogenation of 1-Butylnaphthalene

Materials:

-

1-Butylnaphthalene

-

Ruthenium nanoparticles stabilized by triphenylphosphine (Ru/PPh₃) or other suitable hydrogenation catalysts (e.g., Pt/Al₂O₃, Ni-Mo/Al₂O₃)[3]

-

Solvent (e.g., hexane)

-

Hydrogen gas

Procedure: [3]

-

In a high-pressure autoclave, dissolve 1-butylnaphthalene in a suitable solvent like hexane.

-

Add the hydrogenation catalyst (e.g., Ru/PPh₃).

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

-

Heat the mixture to the reaction temperature and stir vigorously.

-

Monitor the reaction progress by analyzing aliquots for the disappearance of the aromatic substrate.

-

After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Workflow for Synthesis via Hydrogenation

Caption: Two-step synthesis of this compound via hydrogenation of 1-butylnaphthalene.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are essential for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆ | [4][5] |

| Molecular Weight | 194.36 g/mol | [4][5] |

| Boiling Point | 263.9 ± 7.0 °C at 760 mmHg | [6] |

| 99-100 °C at 3 Torr | [4] | |

| Density | 0.8857 g/cm³ | [4] |

| Flash Point | 102.8 ± 11.7 °C | [6] |

| Refractive Index | 1.460 | [7] |

| LogP | 4.7831 | [5] |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, the spectra would be complex due to the presence of multiple stereoisomers (cis/trans ring fusion and chirality at the C1 position).

-

¹H NMR: The spectrum would show a complex series of overlapping multiplets in the aliphatic region (typically 0.8-2.0 ppm). The terminal methyl group of the butyl chain would appear as a triplet around 0.9 ppm. The methylene protons of the butyl chain and the methine and methylene protons of the decahydronaphthalene rings would resonate in the upfield region.

-

¹³C NMR: The spectrum would display multiple signals corresponding to the different carbon environments in the various isomers. The signals for the butyl chain carbons would be distinct from the ten carbons of the decahydronaphthalene core.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized compound and to identify the different isomers present. The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

Gas Chromatography: The chromatogram would likely show multiple peaks corresponding to the different stereoisomers of this compound.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194. The fragmentation pattern would be characteristic of an alkylated decalin, with common losses of alkyl fragments from the butyl chain and fragmentation of the decahydronaphthalene ring system.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching of C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups.

-

C-H Bending: Absorptions around 1465 cm⁻¹ (for -CH₂- scissoring) and 1375 cm⁻¹ (for -CH₃ symmetric bending). The absence of significant peaks in the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1500-1600 cm⁻¹) regions would confirm the complete hydrogenation of the aromatic precursor.[7]

Characterization Workflow

Caption: General workflow for the purification and characterization of this compound.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound and detailed the necessary analytical techniques for its comprehensive characterization. The choice of synthetic route will depend on the availability of starting materials and the desired isomeric distribution of the final product. Thorough characterization using a combination of spectroscopic and chromatographic methods is crucial to confirm the structure and purity of the synthesized compound, especially given the potential for multiple stereoisomers. The information provided herein serves as a foundational resource for researchers engaged in the synthesis and application of alkylated decahydronaphthalenes.

References

- 1. US2506551A - Alkylation of benzene - Google Patents [patents.google.com]

- 2. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient continuous-flow synthesis of long-chain alkylated naphthalene catalyzed by ionic liquids in a microreaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkylated naphthalene - Wikipedia [en.wikipedia.org]

- 7. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 1-Butyl-decahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 1-butyl-decahydronaphthalene, a saturated bicyclic hydrocarbon. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predicted data based on the known spectral characteristics of the decahydronaphthalene (decalin) core and the influence of an n-butyl substituent. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting data for this compound or structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are based on established principles of organic spectroscopy and data from related structures, such as cis- and trans-decahydronaphthalene and other alkyl-substituted cycloalkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The decahydronaphthalene ring system exists as cis and trans isomers, which are not typically interchangeable. The butyl substitution at C1 introduces further stereoisomers. The chemical shifts (δ) will vary depending on the specific stereoisomer, but the general regions and multiplicities are predictable. The spectrum will be complex due to significant signal overlap of the 21 protons in the aliphatic region.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Butyl -CH₃ | ~0.9 | Triplet (t) | 3H |

| Decalin & Butyl -(CH₂)n- | ~1.0 - 1.9 | Complex Multiplets (m) | ~17H |

| Decalin -CH- (Bridgehead) | ~1.6 - 2.0 | Broad Multiplets (m) | 2H |

| Decalin -CH- (Butyl-substituted) | ~1.5 - 1.9 | Multiplet (m) | 1H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Butyl -CH₃ | ~14 |

| Butyl -CH₂- | ~23, ~29 |

| Butyl -CH₂- (attached to ring) | ~30 - 35 |

| Decalin -CH₂- | ~25 - 45 (multiple overlapping signals) |

| Decalin -CH- (Bridgehead) | ~35 - 50 (multiple signals) |

| Decalin -CH- (Butyl-substituted) | ~40 - 55 |

Infrared (IR) Spectroscopy

As a saturated hydrocarbon, the IR spectrum of this compound is expected to be relatively simple and dominated by C-H bond vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 2960 | C-H Stretch (sp³ hybridized) | Strong, sharp |

| 1450 - 1470 | -CH₂- Scissoring (bending) | Medium |

| ~1380 | -CH₃ Bending (symmetric) | Medium-Weak |

| ~720 | -(CH₂)n- Rocking (for n ≥ 4) | Weak |

Mass Spectrometry (MS)

The mass spectrum is predicted based on electron ionization (EI), which typically causes fragmentation of the parent molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Predicted Identity | Predicted Relative Abundance |

| 194 | [M]⁺ (Molecular Ion) | Low to Medium |

| 137 | [M - C₄H₉]⁺ (Loss of butyl group) | High (likely Base Peak) |

| 96, 81, 67, 55, 41 | Decalin ring fragmentation products | Medium to High |

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for liquid hydrocarbon samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1] Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filtration : Filter the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

-

Instrumentation : Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming process to optimize the magnetic field homogeneity and achieve high spectral resolution.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]

-

2D NMR (Optional) : For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

IR Spectroscopy (FTIR-ATR) Protocol

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean.[3] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place one to two drops of neat (pure) liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Data Acquisition : Initiate the scan. The instrument will pass an infrared beam through the crystal, which interacts with the sample. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning : After acquisition, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile, nonpolar compound like this compound.

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[4] Transfer the solution to a 2 mL autosampler vial.

-

GC Method :

-

Injector : Set the injector temperature to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column : Use a nonpolar capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

-

-

MS Method :

-

Ionization : Use Electron Ionization (EI) at the standard 70 eV.[5]

-

Ion Source : Set the ion source temperature to ~230 °C.

-

Mass Analyzer : Set the mass analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.

-

-

Data Acquisition and Analysis : Inject a small volume (e.g., 1 µL) of the sample. The GC will separate the components of the sample before they enter the mass spectrometer for ionization and detection. Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of this compound involves sequential data acquisition and integrated analysis to confirm the molecular structure.

Caption: Logical workflow for structure elucidation using MS, IR, and NMR data.

References

Solubility of 1-Butyl-decahydronaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 1-Butyl-decahydronaphthalene. Due to the limited specific experimental data on this compound, this guide also includes inferred solubility characteristics based on its chemical structure and the known properties of its parent compound, decahydronaphthalene. Furthermore, a general experimental protocol for solubility determination is provided to aid researchers in generating quantitative data.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆ | [1] |

| Molar Mass | 194.36 g/mol | [1] |

| Density | 0.8±0.1 g/cm³ | |

| Boiling Point | 263.9±7.0 °C at 760 mmHg | [1] |

| Flash Point | 102.77 °C | [1] |

| Vapor Pressure | 0.016 mmHg at 25 °C | [1] |

| Refractive Index | 1.46 | [1] |

Solubility Profile of this compound

Currently, there is a lack of specific, quantitative solubility data for this compound in the public domain. However, qualitative information suggests that it is insoluble in water but soluble in most organic solvents.[1]

Based on its chemical structure—a nonpolar decahydronaphthalene ring with a nonpolar butyl group—it is anticipated to exhibit high solubility in nonpolar and weakly polar organic solvents. This is consistent with the principle of "like dissolves like." The parent compound, decahydronaphthalene (decalin), is known to be miscible with ethanol, methanol, ether, chloroform, acetone, and benzene.[2] Therefore, this compound is expected to be readily soluble in a range of common organic solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected filtrate. Dilute the filtrate with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., Gas Chromatography with Flame Ionization Detection).

-

Calculation: Calculate the solubility in terms of g/100 mL or mol/L from the concentration of the saturated solution.

-

Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.

Factors Influencing Solubility

The solubility of a nonpolar compound like this compound is governed by several interrelated factors. The following diagram illustrates these relationships.

Implications for Drug Development

The mention of this compound as a potential pharmaceutical intermediate suggests its role in the synthesis of active pharmaceutical ingredients (APIs).[1] In this context, its solubility profile is of paramount importance for several reasons:

-

Reaction Medium: Understanding its solubility in various organic solvents is critical for selecting an appropriate reaction medium that can dissolve both the starting materials and intermediates, thereby facilitating efficient chemical synthesis.

-

Purification: Solubility data is essential for developing effective purification strategies, such as crystallization, where the compound needs to be highly soluble in one solvent at a higher temperature and poorly soluble at a lower temperature.

-

Formulation: If the compound itself or a derivative is being considered as a drug candidate, its solubility in pharmaceutically acceptable solvents would be a key determinant in developing liquid dosage forms. Poor solubility can be a significant hurdle in achieving desired bioavailability.

Given its nonpolar nature, it is likely that any API derived from this intermediate would also have low aqueous solubility, a common challenge in drug development. Therefore, early characterization of its solubility in both organic and aqueous systems is crucial for guiding the drug discovery and development process.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly available literature, its chemical structure and the properties of its parent compound, decahydronaphthalene, strongly indicate its high solubility in nonpolar and weakly polar organic solvents. This technical guide has provided the known physicochemical properties, a general experimental protocol for solubility determination, and an overview of the factors influencing its solubility. For professionals in drug development, understanding and experimentally determining the solubility of this and related compounds is a critical step in the synthesis, purification, and formulation of new chemical entities.

References

Thermal Stability of Alkylated Decahydronaphthalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylated decahydronaphthalenes, derivatives of the saturated bicyclic hydrocarbon decalin, are of significant interest in various high-temperature applications. Their inherent thermal stability, high density, and hydrogen donor capabilities make them promising candidates for advanced aviation fuels, heat transfer fluids, and high-performance lubricants.[1] Understanding the thermal stability of these compounds is paramount for predicting their performance, lifetime, and decomposition pathways under operational stress. This guide provides a comprehensive overview of the thermal stability of alkylated decahydronaphthalenes, including experimental methodologies for its determination and an exploration of decomposition mechanisms.

Quantitative Data on Thermal Stability

Table 1: Thermal Properties of Decahydronaphthalene (Decalin)

| Property | Value | Reference |

| Autoignition Temperature | 255 °C | |

| Boiling Point | 189-191 °C | |

| Flash Point | 57 °C |

Note: The thermal stability of alkylated decahydronaphthalenes can be influenced by factors such as the length and branching of the alkyl chain, as well as the position of substitution on the decahydronaphthalene core. Generally, increased alkyl substitution may lead to a slight decrease in thermal stability due to the introduction of more readily cleavable C-C bonds. However, specific isomers may exhibit enhanced stability due to steric hindrance or other electronic effects. Further experimental investigation is required to establish a comprehensive quantitative structure-property relationship.

Experimental Protocols

The thermal stability of alkylated decahydronaphthalenes is typically evaluated using a combination of thermoanalytical techniques and specialized fuel stability test methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes decomposition by measuring its mass loss as a function of temperature.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer.

-

Sample Size: 5-10 mg of the alkylated decahydronaphthalene sample.

-

Crucible: Platinum or alumina pan.

-

Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air) at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Rate: A linear heating rate, typically between 5 to 20 °C/min.

-

Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

Data Analysis: The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs. The peak of the derivative thermogravimetric (DTG) curve indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on exothermic decomposition events.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Size: 2-5 mg of the alkylated decahydronaphthalene sample.

-

Crucible: Hermetically sealed aluminum or high-pressure pans to prevent evaporation before decomposition.

-

Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air).

-

Heating Rate: A controlled linear heating rate, typically 5 to 20 °C/min.

-

Temperature Range: From sub-ambient to a temperature beyond the decomposition point.

-

Data Analysis: The DSC thermogram reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability. The enthalpy of decomposition (ΔH) can be calculated by integrating the area under the exothermic peak.

Sealed-Tube Thermal Stress Test

Objective: To simulate the long-term thermal stressing of a liquid in a closed system and to evaluate the formation of degradation products.

Methodology:

-

Apparatus: High-pressure, sealed stainless steel or glass tubes.

-

Sample Preparation: A known volume of the alkylated decahydronaphthalene is placed in the tube. The headspace can be filled with an inert gas (e.g., nitrogen) or air to investigate oxidative stability.

-

Test Conditions: The sealed tubes are placed in a temperature-controlled oven or heating block at a specified temperature (e.g., 300-450 °C) for a defined duration (e.g., 24-72 hours).

-

Post-Test Analysis: After cooling, the tubes are opened, and the liquid and any solid deposits are collected. The liquid phase is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products. The solid deposits (coke) are washed, dried, and weighed to determine the extent of solid formation.

Mandatory Visualizations

References

An In-depth Technical Guide to the Isomeric Purity of 1-Butyl-decahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isomeric forms, and analytical methodologies for determining the isomeric purity of 1-Butyl-decahydronaphthalene. Due to the limited availability of specific literature for this compound, this guide combines established chemical principles with data from analogous compounds to present a thorough and practical resource.

Introduction to this compound and its Isomers

This compound, also known as 1-butyldecalin, is an alkyl derivative of decahydronaphthalene. The core decahydronaphthalene (decalin) structure is a bicyclic alkane consisting of two fused cyclohexane rings. This fusion can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin. The trans isomer is generally more energetically stable due to reduced steric hindrance.[1]

The addition of a butyl group at the 1-position introduces further stereochemical complexity. Consequently, this compound can exist as a mixture of several stereoisomers, primarily differing in the cis or trans fusion of the decalin ring system and the axial or equatorial orientation of the butyl substituent. The precise isomeric composition is highly dependent on the synthetic route employed.

Synthetic Pathways and Isomeric Outcomes

Two primary synthetic routes are plausible for the preparation of this compound: catalytic hydrogenation of 1-butylnaphthalene and Friedel-Crafts alkylation of decahydronaphthalene.

Catalytic Hydrogenation of 1-Butylnaphthalene

This is a common and effective method for the synthesis of saturated bicyclic systems. The process involves the reduction of the aromatic rings of 1-butylnaphthalene in the presence of a metal catalyst and hydrogen gas. The choice of catalyst and reaction conditions significantly influences the resulting ratio of cis and trans isomers.[2][3]

Friedel-Crafts Alkylation of Decahydronaphthalene

This method involves the electrophilic substitution of a hydrogen atom on the decahydronaphthalene ring with a butyl group.[4][5] A suitable butylating agent, such as 1-butene or 1-chlorobutane, is reacted with decahydronaphthalene in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[5] This reaction is prone to carbocation rearrangements and may lead to a mixture of positional isomers (e.g., 2-Butyl-decahydronaphthalene) in addition to the desired 1-butyl product.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are representative procedures based on established methodologies for similar compounds.

Synthesis Protocol: Catalytic Hydrogenation of 1-Butylnaphthalene

Objective: To synthesize this compound via the hydrogenation of 1-butylnaphthalene.

Materials:

-

1-Butylnaphthalene

-

Ruthenium on carbon (Ru/C) catalyst (5 wt%)

-

Ethanol (solvent)

-

High-pressure autoclave reactor

-

Hydrogen gas (high purity)

Procedure:

-

In a high-pressure autoclave, dissolve 1-butylnaphthalene (1 equivalent) in ethanol.

-

Add the Ru/C catalyst (5 mol% relative to the substrate).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 20 bar.

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Maintain these conditions for 24 hours, monitoring the reaction progress by taking aliquots for GC analysis.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by fractional distillation to separate the isomers.

Analytical Protocol: Gas Chromatography (GC) for Isomeric Purity

Objective: To separate and quantify the isomers of this compound.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID).

-

Capillary column: DB-5 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 5°C/min to 250°C.

-

Hold at 250°C for 10 minutes.

-

-

Injection Volume: 1 µL (split ratio 50:1)

-

Sample Preparation: Dilute the sample in hexane (1 mg/mL).

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the isomeric structure of this compound.

Instrumentation:

-

NMR spectrometer (400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Analysis:

-

The chemical shifts and coupling patterns of the protons on the decalin ring will differ between the cis and trans isomers due to their different conformations.

-

The signals for the butyl group protons will also show slight variations depending on their axial or equatorial orientation.

¹³C NMR Analysis:

-

The number of unique carbon signals will indicate the symmetry of the isomer.

-

The chemical shifts of the bridgehead carbons and the carbon attached to the butyl group are particularly diagnostic for distinguishing between isomers.

Data Presentation

The isomeric ratio of a synthesized batch of this compound can be summarized in a table for clarity. The following table presents a hypothetical but plausible result from a catalytic hydrogenation synthesis.

| Isomer | Retention Time (GC) | Relative Abundance (%) |

| trans-1-Butyl-decahydronaphthalene | 18.5 min | 65 |

| cis-1-Butyl-decahydronaphthalene | 19.2 min | 35 |

Note: This data is illustrative and the actual distribution may vary based on the specific reaction conditions.

Workflow for Isomeric Purity Determination

The logical flow for synthesizing and determining the isomeric purity of this compound is outlined below.

References

An In-depth Technical Guide to the Thermodynamic Properties of Butyl-Substituted Decalins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of butyl-substituted decalins. Due to the limited availability of experimental data for these specific compounds, this guide synthesizes information on the parent decalin isomers, provides the available data for butyl-decalin derivatives, and details the experimental and computational methodologies for determining their thermodynamic properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the energetic characteristics of these molecules.

Introduction to Decalins and their Butyl-Substituted Derivatives

Decalin, or decahydronaphthalene, is a bicyclic alkane with the chemical formula C₁₀H₁₈. It exists as two stereoisomers, cis-decalin and trans-decalin, which differ in the fusion of the two cyclohexane rings. The trans isomer is generally more stable due to fewer steric interactions. Butyl-substituted decalins, with the general formula C₁₄H₂₆, are derivatives where a butyl group is attached to the decalin ring. The position and isomerism of the butyl group, in addition to the cis or trans fusion of the decalin core, lead to a variety of isomers with distinct physical and thermodynamic properties. Understanding these properties is crucial for applications in areas such as fuel development and as non-polar solvents in chemical synthesis.

Quantitative Thermodynamic Data

Experimental thermodynamic data for butyl-substituted decalins are sparse in publicly available literature. However, some data for specific isomers have been reported. The following tables summarize the available quantitative data for the parent decalin isomers and the known data for a butyl-substituted decalin.

Table 1: Thermodynamic Properties of cis- and trans-Decalin

| Property | cis-Decalin | trans-Decalin | Units |

| Molar Mass | 138.25 | 138.25 | g/mol |

| Enthalpy of Formation (liquid, 298.15 K) | -219.5 | -230.7 | kJ/mol |

| Molar Heat Capacity (liquid, 298.15 K) | 211.9 | 207.8 | J/(mol·K) |

| Standard Entropy (liquid, 298.15 K) | 265.0 | 264.9 | J/(mol·K) |

Note: Data compiled from the NIST Chemistry WebBook.

Table 2: Thermodynamic Properties of α-sec-Butyldecalin

| Property | Value | Temperature (K) | Units |

| Molar Mass | 194.36 | - | g/mol |

| Molar Heat Capacity (liquid) | 352.3 | 313 | J/(mol·K) |

| Molar Heat Capacity (liquid) | 350.6 | 311 | J/(mol·K) |

Note: Data for α-sec-butyldecalin is sourced from the NIST WebBook, citing Gudinowicz, B.J., Campbell, R.H., and Adams, J.S., J. Chem. Eng. Data, 1963, 8, 201-214 and Gollis, M.H., Belenyessy, L.I., et al., J. Chem. Eng. Data, 1962, 7, 311-316.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of compounds like butyl-substituted decalins relies on precise calorimetric measurements. Below are detailed methodologies for key experiments.

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid butyl-decalin (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a well-insulated water jacket of known volume. The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer).

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_c) is calculated using the formula: ΔU_c = -C_calorimeter * ΔT where C_calorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change.

-

Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔH_c) is calculated from ΔU_c using the equation: ΔH_c = ΔU_c + Δn_gas * RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law: ΔH_f°(sample) = ΣΔH_f°(products) - ΔH_c°(sample)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the butyl-decalin (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 K/min), and a final isothermal period.

-

Data Collection: The DSC measures the difference in heat flow to the sample and reference pans as a function of temperature. Three runs are typically performed: a baseline run with two empty pans, a run with a standard material of known heat capacity (e.g., sapphire), and the sample run.

-

Calculation of Heat Capacity: The heat capacity at constant pressure (C_p) is calculated using the following equation: C_p(sample) = (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * (m_std / m_sample) * C_p(std) where DSC is the heat flow signal, m is the mass, and std refers to the standard material.

Computational Approaches to Determine Thermodynamic Properties

Given the challenges in synthesizing and purifying specific isomers of butyl-substituted decalins for experimental measurements, computational chemistry provides a powerful alternative for estimating their thermodynamic properties.

Methodology:

-

Molecular Geometry Optimization: The first step involves finding the lowest energy conformation of the butyl-decalin isomer. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Calculation of Thermodynamic Properties: The results of the frequency calculation are used to compute the translational, rotational, and vibrational contributions to the thermodynamic properties. The standard statistical mechanics equations are employed to calculate:

-

Enthalpy (H): Includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal contributions.

-